(R)-Darifenacin-d4

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

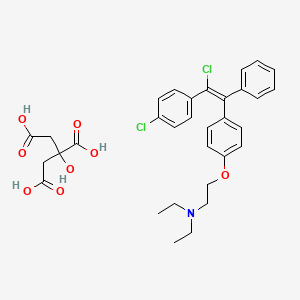

Darifenacin is a medication used to treat symptoms of an overactive bladder, such as incontinence (loss of bladder control) or a frequent need to urinate . Darifenacin works on the muscles of the bladder to prevent them from causing incontinence . Darifenacin-d4 is intended for use as an internal standard for the quantification of darifenacin .

Synthesis Analysis

The process for the preparation of darifenacin and its physiologically acceptable salts has been disclosed . The process involves the use of various intermediates and reagents, and the product obtained is useful in the preparation of darifenacin . The identification and characterization of two process impurities and major stress degradants in darifenacin hydrobromide have also been studied .Molecular Structure Analysis

The molecular formula of Darifenacin-d4 is C28H26D4N2O2 . The parent → product ion transitions for the drug (m/z 427.3 → 147.3) and IS (m/z 431.4 → 151.2) were monitored on a triple quadrupole mass spectrometer .Chemical Reactions Analysis

A selective, sensitive, and high-throughput liquid chromatography-tandem mass spectrometry (LC-ESI-MS/MS) method has been developed and validated for the quantitation of darifenacin in rat plasma . The method involved liquid-liquid extraction (LLE) and used 100 μL of rat plasma .Physical And Chemical Properties Analysis

The molecular weight of Darifenacin-d4 is 430.6 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 7 . The exact mass is 430.255835188 g/mol and the monoisotopic mass is 430.255835188 g/mol .作用机制

未来方向

There is ongoing research into the role of neurotransmitters in colorectal cancer biology and treatment . In vitro experiments utilizing darifenacin, an M3 receptor antagonist, in CRC cell lines HT29 and SW480 resulted in a dose-dependent decrease of tumor cell proliferation and survival . This suggests potential future directions for the use of Darifenacin and its derivatives in cancer treatment.

属性

| { "Design of the Synthesis Pathway": "The synthesis of (R)-Darifenacin-d4 involves the introduction of four deuterium atoms into the (R)-Darifenacin molecule. This can be achieved through a series of selective deuteration reactions.", "Starting Materials": [ "Darifenacin", "Deuterium oxide (D2O)", "Sodium borodeuteride (NaBD4)", "Deuterium gas (D2)" ], "Reaction": [ "Step 1: Synthesis of (R)-Darifenacin-d3", "The starting material Darifenacin is reacted with deuterium oxide (D2O) in the presence of a deuterium exchange catalyst to form (R)-Darifenacin-d3.", "Step 2: Reduction of (R)-Darifenacin-d3", "(R)-Darifenacin-d3 is reduced with sodium borodeuteride (NaBD4) to replace the remaining hydrogen atoms with deuterium atoms, forming (R)-Darifenacin-d4.", "Step 3: Deuteration of (R)-Darifenacin-d4", "The final step involves the introduction of additional deuterium atoms into the molecule using deuterium gas (D2) and a selective deuteration catalyst to produce highly deuterated (R)-Darifenacin-d4." ] } | |

| 1261734-81-9 | |

分子式 |

C₂₈H₂₆D₄N₂O₂ |

分子量 |

430.57 |

同义词 |

(R)-1-[2-(2,3-Dihydro-5-benzofuranyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide; (R)-(+)-3-(1-Carbamoyl-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidine; ent-Darifenacin |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,2-Bis[4-[2-(diethylamino)ethoxy]phenyl]-1,2-diphenylethanone Dihydrochloride](/img/structure/B1146689.png)

![(1S,3R,8R,10S)-5,6,12,13-Tetramethoxy-5,6,12,13-tetramethyl-4,7,11,14-tetraoxatricyclo[8.4.0.03,8]tetradecane-2,9-diol](/img/structure/B1146699.png)

![Disodium;[[3-hydroxy-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methoxy-oxidophosphoryl] phosphate](/img/structure/B1146701.png)